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Compound of Interest

Compound Name: Chloromorphide

Cat. No.: B13946332

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the structure of synthesized
chloromorphide using key spectroscopic techniques. By comparing the spectral data of the
synthesized product with that of its well-characterized precursor, morphine, researchers can
confirm the successful substitution of the 6-hydroxyl group with a chlorine atom. While specific
experimental spectra for chloromorphide are not readily available in public databases, this
guide outlines the expected spectral shifts and provides the foundational knowledge for this

analytical process.

Structural Comparison

Chloromorphide (C17H1sCINO32) is a semi-synthetic opioid derived from morphine
(C17H1aNO3). The key structural difference is the replacement of the hydroxyl group (-OH) at
the C6 position of morphine with a chlorine atom (-ClI). This substitution is expected to induce
noticeable changes in the spectroscopic signatures of the molecule.

Table 1: Comparison of Key Structural and Spectroscopic Properties
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Property Morphine Chloromorphide Expected Change
Change in elemental
Molecular Formula C17H19NO3 C17H1sCINO2 N
composition
) Increase by ~18.44
Molecular Weight 285.34 g/mol 303.78 g/mol [1]
g/mol
See Table 2 Downfield shift of H6
1H NMR See Table 2 )
(Predicted) proton
See Table 3 Upfield shift of C6
13C NMR See Table 3 )
(Predicted) carbon
Disappearance of the
~3400 cm~t (O-H )
IR Spectroscopy Absent broad O-H stretching
stretch)
band
Presence of a
[M]* and [M+2]* characteristic 3:1
Mass Spectrometry M* at m/z 285

isotopic pattern

isotopic pattern for

chlorine

Spectroscopic Data Comparison

'H NMR Spectroscopy

The substitution of the hydroxyl group with a more electronegative chlorine atom at C6 is

predicted to cause a significant downfield shift (to a higher ppm value) of the proton at this

position (H6). Other nearby protons may also experience minor shifts.

Table 2: Comparison of tH NMR Chemical Shifts () in ppm
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Chloromorphide

Proton Morphine (ppm) (Predicted ppm)

H-1 6.6-6.7 ~6.7

H-2 6.5-6.6 ~6.6

H-5 ~4.9 ~5.0

He6 4 > 4.2 (significant downfield
shift)

H-7 5.3-5.4 ~5.4

H-8 5.6-5.7 ~5.7

N-CHs ~2.4 ~2.4

Other Protons Various Minor shifts expected

Note: The predicted shifts for chloromorphide are based on established principles of NMR
spectroscopy and have not been experimentally verified from the available search results.

3C NMR Spectroscopy

In 13C NMR, the carbon atom directly bonded to the chlorine (C6) is expected to experience a
notable upfield shift (to a lower ppm value) due to the "heavy atom" effect of chlorine.

Table 3: Comparison of 33C NMR Chemical Shifts () in ppm
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Chloromorphide

Carbon Morphine (ppm) (Predicted ppm)
C-1 ~119 ~119

C-2 ~121 ~121

C-3 ~146 ~146

C-4 ~141 ~141

C-5 ~91 ~90

C-6 ~67 < 67 (significant upfield shift)
C-7 ~131 ~130

C-8 ~128 ~128

N-CHs ~43 ~43

Other Carbons Various Minor shifts expected

Note: The predicted shifts for chloromorphide are based on established principles of NMR

spectroscopy and have not been experimentally verified from the available search results.

Infrared (IR) Spectroscopy

The most telling change in the IR spectrum will be the disappearance of the broad absorption

band corresponding to the O-H stretching vibration of the hydroxyl group at C6 in morphine.

Table 4: Key IR Absorption Bands (cm~1)
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Functional Group Morphine (cm~?) Chloromorphide (cm~?)
O-H Stretch (Alcohol) ~3400 (broad) Absent

O-H Stretch (Phenol) ~3200 (broad) ~3200 (broad)

C-H Stretch (Aromatic) ~3050 ~3050

C-H Stretch (Aliphatic) ~2900 ~2900

C=C Stretch (Aromatic) ~1600, ~1500 ~1600, ~1500

C-O Stretch (Ether) ~1240 ~1240

C-ClI Stretch Absent ~600-800

Mass Spectrometry

Mass spectrometry provides definitive evidence for the incorporation of chlorine. Due to the
natural isotopic abundance of chlorine (3°Cl and 37Cl in an approximate 3:1 ratio), the molecular
ion peak of chloromorphide will appear as a pair of peaks ([M]* and [M+2]*) with a
characteristic 3:1 intensity ratio.

Table 5: Expected Mass Spectrometry Data

Compound Molecular lon (m/z) Key Fragmentation

_ Loss of water (-18), loss of the
Morphine 285 (M%) _ _
ethanamine bridge.

] Loss of HCI (-36),
] 303 ([M]*) and 305 ([M+2]*) in )
Chloromorphide i fragmentation of the
a ~3:1 ratio )
morphinan core.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the synthesized chloromorphide in approximately
0.6 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean NMR tube.
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Data Acquisition: Acquire *H and *3C NMR spectra on a high-field NMR spectrometer (e.qg.,
400 MHz or higher).

'H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2
seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

13C NMR Parameters: Employ proton decoupling. A 45° pulse angle and a longer relaxation
delay (2-5 seconds) are typically used. A larger number of scans will be required compared
to 'H NMR.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g.,
NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and
press it into a transparent disk.

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm~1.

Background Correction: Record a background spectrum of the empty sample holder or pure
KBr pellet and subtract it from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them to the
spectrum of morphine.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

lonization: Use an appropriate ionization technique, such as Electron lonization (El) or
Electrospray lonization (ESI).
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e Mass Analysis: Acquire the mass spectrum, ensuring a mass range that includes the

expected molecular ion peaks.

o Data Analysis: Identify the molecular ion peaks ([M]* and [M+2]*) and analyze the
fragmentation pattern to further confirm the structure.

Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of synthesized

chloromorphide.
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Caption: Workflow for the synthesis and structural validation of chloromorphide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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